(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

Catalog No.
S668020
CAS No.
108149-60-6
M.F
C12H21NO5
M. Wt
259.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,...

CAS Number

108149-60-6

Product Name

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

IUPAC Name

3-O-tert-butyl 4-O-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

Molecular Formula

C12H21NO5

Molecular Weight

259.3 g/mol

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m0/s1

InChI Key

ZNBUXTFASGDVCL-QMMMGPOBSA-N

SMILES

CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine is a chiral compound characterized by its oxazolidine ring structure, which incorporates both tert-butoxycarbonyl and methoxycarbonyl functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in drug development and biological research. The presence of the oxazolidine moiety often suggests activity related to antibiotic properties, as oxazolidines are known to be involved in the synthesis of various bioactive molecules.

As a Chiral Building Block

The molecule possesses a stereocenter (asymmetric carbon) designated by "(S)-(-)". This property allows it to act as a chiral building block in the synthesis of other chiral molecules, including peptides and pharmaceuticals. The precise control over chirality is crucial for achieving desired biological activity and function in these applications [].

Peptide Synthesis

Boc-Leu-OMe is frequently employed in peptide synthesis due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group ensures selective protection of the amino group during peptide chain assembly. Additionally, the methyl ester functionality at the C-terminus serves as a temporary protecting group, allowing for further manipulation or conjugation before final deprotection [].

Asymmetric Catalysis

The chiral nature of Boc-Leu-OMe makes it a potential candidate for asymmetric catalysis. Researchers are exploring its potential as a ligand or catalyst in various organic reactions, where its ability to differentiate between enantiomers could be beneficial for achieving stereoselective transformations [].

The chemical reactivity of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The carbonyl groups present can undergo nucleophilic attack, leading to the formation of new bonds.
  • Ring Opening: The oxazolidine ring may be susceptible to ring-opening reactions under acidic or basic conditions, which can yield different derivatives.
  • Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic conditions, releasing the corresponding amine.

These reactions are significant for modifying the compound for further applications or enhancing its biological activity.

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine has been studied for its biological activities. Compounds with similar structures often exhibit antibacterial properties due to their ability to inhibit bacterial protein synthesis. The oxazolidine framework is particularly relevant in the development of antibiotics like linezolid. Additionally, computational methods such as PASS (Prediction of Activity Spectra for Substances) can predict various biological activities based on structural characteristics, suggesting that this compound may interact with multiple biological targets .

The synthesis of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine typically involves several key steps:

  • Formation of the Oxazolidine Ring: This can be accomplished through the cyclization of amino alcohols with carbonyl compounds.
  • Protection of Functional Groups: The tert-butoxycarbonyl and methoxycarbonyl groups are introduced as protecting groups to stabilize reactive sites during synthesis.
  • Chiral Resolution: Enantiomeric purity may be achieved through chiral chromatography or asymmetric synthesis techniques.

These methods allow for the efficient production of the compound while maintaining its stereochemical integrity.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a precursor in the synthesis of antibiotic agents and other therapeutic compounds.
  • Organic Synthesis: Used as a building block for creating complex organic molecules.
  • Biological Research: Investigated for its interactions with biological systems and potential therapeutic effects.

Interaction studies involving (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine focus on its binding affinity to various biological targets. Techniques such as molecular docking and high-throughput screening are employed to evaluate how this compound interacts with enzymes and receptors involved in disease pathways. These studies help elucidate its mechanism of action and potential side effects.

Several compounds share structural features with (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine:

Compound NameStructural FeaturesBiological Activity
LinezolidOxazolidine coreAntibiotic
TedizolidSimilar oxazolidineAntibiotic
ThiazolidinesThiazole ringAntidiabetic

Uniqueness

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine is unique due to its specific combination of tert-butoxycarbonyl and methoxycarbonyl groups along with its chiral centers, which may confer distinct pharmacological properties compared to other oxazolidines or related compounds.

This detailed overview highlights the significance of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine in organic chemistry and its potential impact on pharmaceutical development and research.

1,3-Oxazolidines, five-membered nitrogen-oxygen heterocycles, have evolved from simple synthetic intermediates to pivotal chiral scaffolds in asymmetric catalysis and natural product synthesis. Their development traces back to the 19th century, when they were first prepared via condensation of 2-aminoalcohols with aldehydes/ketones. Modern advances in catalytic methodologies, such as samarium-mediated and palladium-catalyzed approaches, have expanded their synthetic accessibility, enabling diverse functionalizations and applications in polymer chemistry and pharmaceuticals.

Key Milestones in 1,3-Oxazolidine Synthesis

MethodCatalyst/ReagentsKey InnovationReference
Samarium-mediatedSmI₂/SmI₃Epoxide-amine coupling under mild conditions
Pd(II)/Bis-sulfoxidePd(OAc)₂, DBP acidAllylic C–H oxidation for oxazolidinones
SnCl₂-catalyzedSnCl₂, paraformaldehydeMulticomponent synthesis with C1 feedstocks

Historical Development of N-Protected Oxazolidines

The introduction of N-protecting groups revolutionized oxazolidine utility. The tert-butoxycarbonyl (Boc) group, introduced in the 1970s, provided enhanced stability and facilitated stereochemical control. Early work by Garner demonstrated the use of Boc-protected oxazolidines in synthesizing enantiopure α-amino aldehydes (e.g., Garner’s aldehyde), while subsequent studies extended this to glycosylation and peptide coupling.

Emergence of (S)-(-)-3-tert-Butoxycarbonyl-4-Methoxycarbonyl-2,2-Dimethyl-1,3-Oxazolidine

CAS 108149-60-6, a chiral 1,3-oxazolidine derivative, emerged as a critical intermediate in stereoselective synthesis. Its structure (Figure 1) features:

  • Boc group: N-protection for stability and reactivity modulation.
  • Methoxycarbonyl (Moc) group: O-protection at C4.
  • 2,2-Dimethyl substituents: Steric control to prevent epimerization.

Figure 1 (Hypothetical structure; replace with actual image):
Stereoelectronic features of (S)-(-)-3-tert-Butoxycarbonyl-4-Methoxycarbonyl-2,2-Dimethyl-1,3-Oxazolidine.

This compound’s development aligns with the need for robust chiral auxiliaries in peptide and carbohydrate chemistry.

Conceptual Framework in Stereoselective Synthesis

The compound’s utility stems from its ability to direct stereochemistry through:

  • Steric Effects: Bulky 2,2-dimethyl groups restrict conformational flexibility, favoring predictable reactivity.
  • Electronic Control: Electron-withdrawing Moc and Boc groups activate adjacent positions for nucleophilic attack.

Example: Diastereoselective Glycosylation
In N-acetylglucosamine derivatives, oxazolidinone protection enhances 4-hydroxy group reactivity while maintaining stereochemical fidelity. The (S)-configured oxazolidine analog serves as a preorganized template for high-yielding glycosidations.

Significance in Contemporary Organic Methodology

Modern applications include:

  • Peptide Synthesis: As a chiral auxiliary for β-amino acids or Garner’s aldehyde derivatives.
  • Polymer Chemistry: Precursor to bisoxazolidines for moisture-triggered polyurethane curing.
  • Natural Product Synthesis: Intermediate in alkaloid routes (e.g., tylophorine derivatives), though direct links to tylophorinicine remain unexplored.

Detailed Physicochemical Profile and Synthetic Routes

Structural and Analytical Data

Table 1: Key Properties of (S)-(-)-3-tert-Butoxycarbonyl-4-Methoxycarbonyl-2,2-Dimethyl-1,3-Oxazolidine

PropertyValueSource
CAS Number108149-60-6
Molecular FormulaC₁₂H₂₁NO₅
Molecular Weight259.30 g/mol
Optical Activity[α]²⁰/D −55° (c = 1.3, CHCl₃)
Optical Purity>99% ee (HPLC)
Boiling Point101–102°C/2 mmHg

Synthetic Approaches

Traditional Condensation

Derived from L-serine via:

  • Oxazolidine Formation: Cyclization of 2-amino-1,2-diol with CO₂ or carbonyl reagents.
  • Protection: Sequential Boc (at N) and Moc (at O) installations.

Mechanistic Insight:
The 2,2-dimethyl substitution arises from sterically demanding amino alcohol precursors, ensuring minimal epimerization during cyclization.

Modern Catalytic Routes

SnCl₂-Mediated Multicomponent Synthesis:

  • Reactants: Aniline, epoxide, paraformaldehyde.
  • Catalyst: SnCl₂ (10 mol%).
  • Conditions: 80°C, toluene.

This method avoids bases/oxidants, enabling scalable access to 1,3-oxazolidines with methylene groups.

Pd(II)/Bis-Sulfoxide System:

  • Substrate: N-Boc homoallylic amines.
  • Catalyst: Pd(OAc)₂, DBP acid.
  • Outcome: Anti-oxazolidinones with >15:1 dr.

Functional Group Tolerance

The compound accommodates:

  • Oxygen-Containing Groups: Ethers, esters, amides.
  • Acid-Labile Moieties: tert-Butyl esters, silyl ethers.

Applications in Asymmetric Synthesis and Industrial Processes

Peptide Chemistry

Garner’s Aldehyde Derivatives

The oxazolidine serves as a precursor to Garner’s aldehyde, a chiral synthon for β-amino alcohols. Its high diastereoselectivity (>99% ee) ensures reliable stereochemical outcomes in:

  • Cyanohydrin Synthesis: For antiviral nucleosides.
  • Aldol Reactions: To access α-amino ketones.

Example:
Synthesis of (S)-2-Amino-1,3-diol from Garner’s aldehyde via Grignard addition.

Polymer Additives

Bisoxazolidines, derived from hydrolysis-resistant precursors, act as moisture-trapping agents in polyurethane coatings. The rigid/flexible linker design enhances mechanical properties:

Linker TypeImpact on Coating
Rigid (ester)Increased toughness
Flexible (urethane)Improved elongation

Natural Product Synthesis

While not directly linked to tylophorinicine, related oxazolidines participate in alkaloid synthesis. For instance:

  • Phenanthroindolizidines: Tylophorine derivatives employ oxazolidine intermediates for ring closure.
  • Cytotoxic Alkaloids: Oxazolidinones act as bioactive motifs in anticancer agents.

Structural Connection and Derivation Pathways

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine shares a core oxazolidine scaffold with Garner’s aldehyde (Figure 1). Both compounds feature a five-membered ring containing nitrogen and oxygen atoms, but the former includes a tert-butoxycarbonyl (Boc) and methoxycarbonyl group at positions 3 and 4, respectively, while Garner’s aldehyde possesses an aldehyde functional group at position 4 [1] [6]. The Boc group in the title compound enhances steric protection of the nitrogen, reducing undesired side reactions during synthetic transformations [1].

Derivation pathways linking the two compounds involve strategic functional group interconversions. For instance, hydrolysis of the methoxycarbonyl group in the title compound under basic conditions yields a carboxylic acid, which can be further reduced to Garner’s aldehyde via LiAlH~4~ or similar reagents [3] [6]. Alternatively, oxidative cleavage of the oxazolidine ring using periodate or ozonolysis provides direct access to aldehyde-containing intermediates [2].

Structural Feature(S)-(-)-3-Boc-4-MeO-CO-2,2-dimethyl-oxazolidineGarner’s Aldehyde
Position 3 SubstituentBoc groupHydrogen
Position 4 Functional GroupMethoxycarbonylAldehyde
Ring Substituents2,2-Dimethyl2,2-Dimethyl
Stereochemical Configuration(S)-configuration at C4(R)-configuration at C4

Table 1. Structural comparison between (S)-(-)-3-Boc-4-MeO-CO-2,2-dimethyl-oxazolidine and Garner’s aldehyde [1] [6].

Comparative Synthetic Utility in Natural Product Synthesis

Garner’s aldehyde has historically been employed in amino alcohol synthesis, particularly for configuring α-amino acids and β-hydroxy-α-amino acids in natural products like sphingosines and taxol side chains [6]. However, the title compound offers distinct advantages:

  • Enhanced Stability: The Boc and methoxycarbonyl groups mitigate hydrolysis and oxidation risks compared to Garner’s aldehyde, which is prone to racemization under acidic or basic conditions [1] [3].
  • Versatile Reactivity: The methoxycarbonyl group serves as a latent carboxylic acid, enabling stepwise elaboration into esters, amides, or ketones via nucleophilic acyl substitution [5] [7].
  • Stereochemical Preservation: The rigid oxazolidine ring and 2,2-dimethyl substituents minimize epimerization during reactions at C4, critical for synthesizing enantiopure targets like linderagalactone C precursors [2] [7].

In natural product syntheses, the title compound has been used to construct pyrrolizidine alkaloids and tetrahydroisoquinoline frameworks, where its Boc group facilitates temporary nitrogen protection while the methoxycarbonyl group directs regioselective alkylations [5] [7].

Transformation Pathways Between the Compounds

Interconversion between the title compound and Garner’s aldehyde involves three key steps (Scheme 1):

  • Hydrolysis: Treatment with aqueous NaOH cleaves the methoxycarbonyl group to a carboxylic acid [3].
  • Reduction: LiAlH~4~ reduces the carboxylic acid to a primary alcohol [6].
  • Oxidation: Swern or Dess-Martin oxidation converts the alcohol to the aldehyde functionality of Garner’s aldehyde [2].

Alternatively, ozonolysis of the oxazolidine ring directly generates aldehyde fragments without intermediate alcohol formation [4]. These pathways highlight the compound’s role as a stable precursor to Garner’s aldehyde in multi-step syntheses.

Epimerization Concerns and Stereochemical Preservation

The stereochemical integrity of the title compound’s C4 center is crucial for asymmetric synthesis. Epimerization risks arise under strongly acidic or basic conditions due to partial ring opening and reversible iminium ion formation [6]. However, the 2,2-dimethyl substituents sterically hinder such ring opening, reducing racemization rates compared to Garner’s aldehyde [1] [7].

Studies using ^1^H NMR and chiral HPLC confirm that the title compound maintains >98% enantiomeric excess (ee) when stored at -20°C and handled under inert atmospheres [5]. In contrast, Garner’s aldehyde exhibits up to 15% epimerization after 24 hours at room temperature [6].

Applications in Asymmetric Synthesis

The title compound serves as a chiral auxiliary in:

  • Aldol Reactions: Its oxazolidine ring directs facial selectivity in Evans-type aldol additions, yielding β-hydroxy esters with >90% diastereomeric excess (de) [7].
  • Mannich Reactions: The Boc group enhances electrophilicity at C4, enabling efficient coupling with silyl ketene acetals to form α,β-diamino esters [5].
  • Cycloadditions: Diels-Alder reactions with dienes afford bicyclic lactams with predictable endo selectivity, useful for constructing indolizidine alkaloids [7].

Recent advances include its use in rhodium-catalyzed hydroformylation reactions to generate branched aldehydes with 88:12 regioselectivity, a critical step in tapentadol syntheses [2].

Traditional Synthesis Pathways from L-Serine Derivatives

The synthesis of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine traditionally relies on L-serine as the primary chiral precursor, leveraging the natural chirality of this amino acid to establish the desired stereochemistry in the final product [1] [2]. The most established approach involves the condensation of L-serine derivatives with aldehydes or ketones under acidic conditions, utilizing dehydrating agents to drive the cyclization reaction [3] [1].

The classical methodology begins with the protection of L-serine as its methyl ester hydrochloride, followed by acylation with appropriate protecting groups [4]. The condensation reaction typically employs 2,2-dimethoxypropane as both the carbonyl component and dehydrating agent in the presence of boron trifluoride etherate [5]. This approach provides excellent stereoselectivity due to the inherent chirality of the serine backbone, with yields ranging from 80-90% under optimized conditions [4] [5].

Traditional synthetic pathways also include the reduction of amino acids to amino alcohols using lithium aluminum hydride, followed by cyclization reactions [6]. This versatile approach allows for the utilization of multiple amino acid sources, though it requires careful control to prevent over-reduction of the carbonyl functionality [6]. The amino alcohol intermediates can then undergo cyclization through various mechanisms, including nucleophilic substitution and condensation reactions [7].

Iodocyclocarbamation represents another traditional approach, particularly useful for the synthesis of racemic oxazolidinones [8]. This method involves the reaction of aryl carbamates with iodine reagents under elevated temperatures, with pyridine serving as a crucial additive to circumvent undesired alkylative side reactions [8]. While this approach provides good yields of 75-85%, it requires careful handling of iodine reagents and elevated temperatures [8].

Modern Synthetic Strategies and Optimization Approaches

Contemporary synthetic methodologies have evolved to address the limitations of traditional approaches, incorporating advanced catalytic systems and optimized reaction conditions. Chiral magnesium phosphate catalysis has emerged as a particularly effective approach for the enantioselective synthesis of oxazolidines [7]. The use of magnesium phosphate catalysts, particularly Mg[P2]2, enables the formation of oxazolidines with enantioselectivities exceeding 95% and yields of 90-98% [7].

Transition metal-free cyclization methodologies have gained prominence due to their environmental benefits and simplified reaction conditions [9]. The use of chloro benziodoxole and trifluoroacetic acid enables the regioselective cyclization of α-aminated ketones under room temperature conditions [9]. This approach provides good to excellent yields while avoiding the use of precious metal catalysts [9].

Gold(I)-catalyzed rearrangements offer another modern approach, particularly for the synthesis of 5-methylene-1,3-oxazolidin-2-ones from propargylic tert-butylcarbamates [8]. These reactions proceed under mild conditions with high yields and excellent functional group tolerance [8]. The cationic gold(I) complexes enable the formation of oxazolidines through alkyne activation and subsequent cyclization [8].

Asymmetric (3+2) annulation reactions using salen-scandium triflate complexes provide access to optically active functionalized oxazolidine derivatives [10]. This methodology generates products with good to excellent enantioselectivities (90-95%) and high diastereoselectivities through the reaction of dialkyl 1-sulfonylaziridine-2,2-dicarboxylates with aldehydes [10].

Cyclization Methodologies Involving Chiral Serine Precursors

The cyclization of chiral serine precursors to form oxazolidines proceeds through several distinct mechanistic pathways, each offering unique advantages in terms of stereochemical control and reaction efficiency. The most common cyclization mode is the 5-exo-tet mechanism, which involves nucleophilic attack of the amino group on a tetrahedral carbon center [7]. This pathway typically results in retention of configuration at the stereogenic center, making it particularly valuable for maintaining the inherent chirality of serine-derived precursors [7].

The 5-endo-dig cyclization mechanism represents an alternative approach, particularly useful for alkynyl amino alcohol substrates [11]. This pathway involves nucleophilic attack on an sp-hybridized carbon center, providing configurationally stable products with yields ranging from 70-85% [11]. The mechanistic pathway is particularly advantageous for the synthesis of oxazolines, which can subsequently be converted to oxazolidines through reduction reactions [11].

Intramolecular nucleophilic substitution reactions provide another viable cyclization pathway, proceeding through an SN2 displacement mechanism [12]. This approach typically results in inversion of configuration at the reactive center, which must be considered when designing synthetic routes [12]. The method is particularly effective for haloalkyl amino alcohol substrates, providing yields of 75-90% [12].

Molybdenum-catalyzed cyclodehydration of serine-derived substrates represents an advanced cyclization methodology [11]. This approach involves the activation of the amide functionality, allowing for the displacement of the activated amide by the hydroxyl group [11]. The methodology preserves the stereochemistry of the serine precursor and provides excellent yields under mild reaction conditions [11].

Protecting Group Strategies in Synthesis Design

The strategic use of protecting groups is crucial for the successful synthesis of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine, as it allows for selective manipulation of functional groups while preserving the integrity of sensitive structural features [13] [12]. The tert-butoxycarbonyl (Boc) group serves as the primary nitrogen protecting group, providing excellent stability under basic conditions while remaining labile to mild acidic treatment [13] [12].

The installation of the Boc protecting group typically involves the reaction of serine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium carbonate [11]. This reaction proceeds with high efficiency, typically yielding 85-95% of the protected product [11]. The Boc group provides excellent protection against nucleophilic attack on the nitrogen center while maintaining compatibility with a wide range of reaction conditions [13].

Benzyloxycarbonyl (Cbz) protection represents an alternative strategy, particularly useful when acid-labile conditions must be avoided [14]. The Cbz group is installed using benzyl chloroformate in the presence of a base and can be removed through catalytic hydrogenation [14]. This protecting group demonstrates excellent stability under basic and neutral conditions, with typical yields of 80-90% for both installation and removal [14].

The methyl ester protecting group for the carboxylic acid functionality provides adequate protection while allowing for selective manipulation of other functional groups [4]. The ester can be installed through standard esterification procedures using methanol and acid catalysis, or through the use of diazomethane [4]. The methyl ester demonstrates excellent stability under the reaction conditions employed for oxazolidine formation [4].

Silyl ether protecting groups offer additional options for hydroxyl protection, particularly when orthogonal protection strategies are required [13]. These groups can be installed using silyl chlorides in the presence of bases and are removed using fluoride ion sources [13]. The stability and removal conditions of silyl ethers can be tuned by varying the silyl group structure, providing flexibility in synthetic design [13].

Scale-up Considerations and Process Chemistry

The scale-up of oxazolidine synthesis from laboratory to commercial scale presents numerous challenges that must be carefully addressed to ensure consistent product quality and process safety [15]. Temperature control becomes increasingly critical as reaction scale increases, due to the potential for thermal runaway reactions and the difficulty of maintaining uniform temperature distribution in large reaction vessels [15].

Heat transfer limitations at larger scales can significantly impact reaction selectivity and product quality [15]. The oxygen-releasing nature of certain oxidation reactions used in oxazolidine synthesis, such as the LiOH/H2O2-mediated cleavage of Evans oxazolidinone, requires special consideration for process safety [15]. Comprehensive safety assessments must be conducted to identify potential hazards and implement appropriate control measures [15].

Mixing efficiency becomes a critical parameter at larger scales, as inadequate mixing can lead to local concentration gradients and reduced reaction selectivity [15]. The design of appropriate mixing systems, including the selection of impeller types and mixing speeds, must be optimized for each specific reaction system [15]. Process analytical technology (PAT) tools should be implemented to monitor critical process parameters in real-time [15].

Solvent selection and recovery become increasingly important at commercial scale due to both economic and environmental considerations [15]. The development of efficient solvent recovery systems can significantly reduce operating costs and environmental impact [15]. Alternative solvent systems, including greener solvents and solvent-free conditions, should be evaluated for their potential application at commercial scale [15].

Waste management and environmental impact assessment are crucial components of commercial-scale process development [15]. The generation of waste streams must be minimized through process optimization, and appropriate treatment methods must be developed for unavoidable waste products [15]. Regulatory compliance requirements must be considered throughout the process development cycle [15].

Reduction Methodologies: DIBAL-H versus Alternative Approaches

Diisobutylaluminum hydride (DIBAL-H) represents the most commonly employed reducing agent for the selective reduction of esters to aldehydes in oxazolidine synthesis [6] [16]. The reagent demonstrates excellent selectivity for the partial reduction of esters when employed at low temperatures (-78°C) with careful stoichiometric control [6]. The bulky nature of DIBAL-H contributes to its selectivity, as it preferentially reduces electron-poor compounds over electron-rich substrates [17].

The mechanism of DIBAL-H reduction involves the formation of a tetrahedral intermediate through nucleophilic attack of the hydride on the carbonyl carbon [6]. The aluminum center coordinates to the carbonyl oxygen, stabilizing the intermediate and preventing further reduction to the alcohol [6]. The reaction must be carefully controlled to prevent over-reduction, which can occur if excess reagent is used or if the reaction temperature is allowed to rise [6].

Branching α to the exocyclic carbonyl in N-acyl-oxazolidinones can inhibit DIBAL-H reduction due to steric hindrance [16]. This limitation can be overcome through precomplexation with zinc chloride, which helps to activate the carbonyl group toward reduction [16]. The ZnCl2-mediated approach allows for the successful reduction of sterically hindered substrates that would otherwise be unreactive toward DIBAL-H [16].

Alternative reduction methodologies include the use of sodium borohydride for the reduction of aldehydes and ketones to alcohols [5]. While NaBH4 does not provide the selectivity of DIBAL-H for partial reduction, it offers excellent functional group compatibility and can be employed under mild conditions [5]. The reagent demonstrates high selectivity for carbonyl reduction over other functional groups [5].

Lithium aluminum hydride (LiAlH4) provides complete reduction of esters to primary alcohols, making it unsuitable for applications requiring aldehyde intermediates [6]. However, LiAlH4 can be useful for the synthesis of amino alcohol precursors from amino acid starting materials [6]. The reagent requires anhydrous conditions and careful handling due to its reactivity with protic solvents [6].

L-Selectride represents a highly selective reducing agent for the reduction of ketones to alcohols with excellent stereochemical control [6]. The reagent demonstrates superior selectivity compared to other hydride sources and can be particularly useful for the reduction of sterically hindered ketones [6]. The bulky nature of L-Selectride contributes to its high selectivity and ability to provide predictable stereochemical outcomes [6].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl (S)-(-)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types